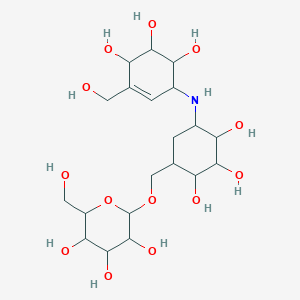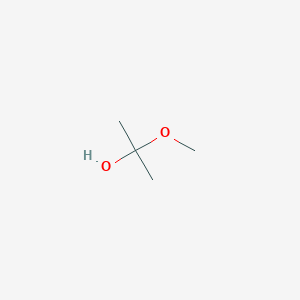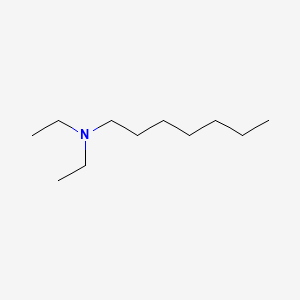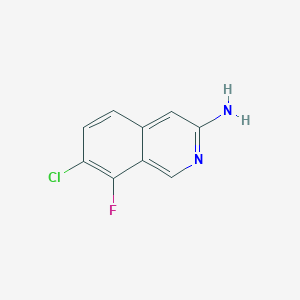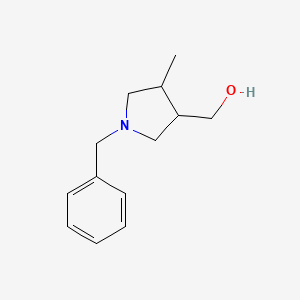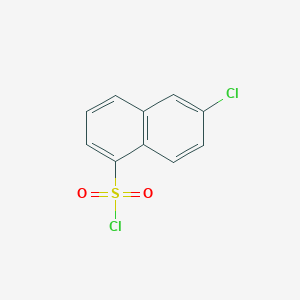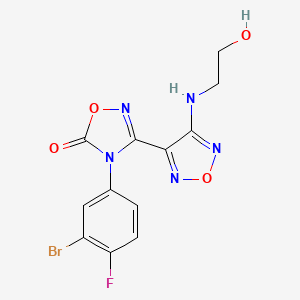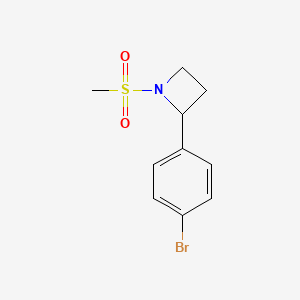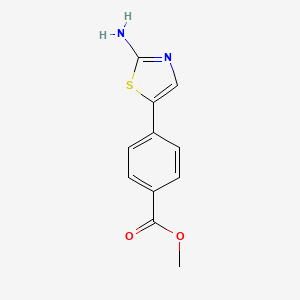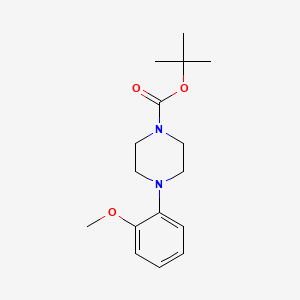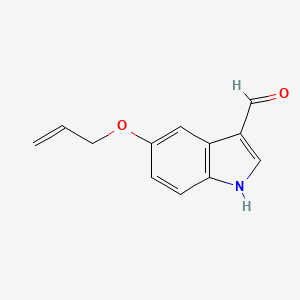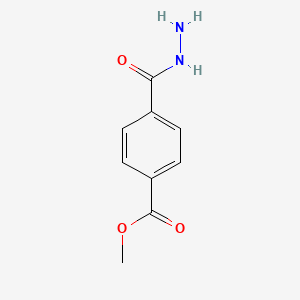
Methyl 4-(hydrazinecarbonyl)benzoate
概述
描述
Methyl 4-(hydrazinecarbonyl)benzoate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzoic acid and contains a hydrazinecarbonyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4-(hydrazinecarbonyl)benzoate can be synthesized through the reaction of methyl 4-formylbenzoate with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows: [ \text{Methyl 4-formylbenzoate} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoates.
科学研究应用
Methyl 4-(hydrazinecarbonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 4-(hydrazinecarbonyl)benzoate involves its interaction with biological molecules. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways, including those involved in cell proliferation and apoptosis.
相似化合物的比较
Methyl 4-(aminocarbonyl)benzoate: Similar structure but with an aminocarbonyl group instead of a hydrazinecarbonyl group.
Methyl 4-(nitrocarbonyl)benzoate: Contains a nitro group instead of a hydrazinecarbonyl group.
Methyl 4-(methoxycarbonyl)benzoate: Contains a methoxy group instead of a hydrazinecarbonyl group.
Uniqueness: Methyl 4-(hydrazinecarbonyl)benzoate is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC 名称 |
methyl 4-(hydrazinecarbonyl)benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)7-4-2-6(3-5-7)8(12)11-10/h2-5H,10H2,1H3,(H,11,12) |
InChI 键 |
HGVBEQHEDXPHBI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NN |
溶解度 |
25.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
